3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Description
The compound 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (molecular formula: C₁₆H₇Cl₂F₃N₂O; molecular weight: 371.139 g/mol) is a pyrazole-based aldehyde with a halogen-rich aromatic substitution pattern . Its structure features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a 2,4-dichloro-5-fluorophenyl moiety, while the 4-position bears a reactive aldehyde group. This combination of electron-withdrawing halogens (Cl, F) and the aldehyde functionality makes it a versatile intermediate in medicinal and materials chemistry.
Properties
CAS No. |
618101-65-8 |
|---|---|
Molecular Formula |
C16H8Cl2F2N2O |
Molecular Weight |
353.1 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H8Cl2F2N2O/c17-13-6-14(18)15(20)5-12(13)16-9(8-23)7-22(21-16)11-3-1-10(19)2-4-11/h1-8H |
InChI Key |
DFLHDMKXGGSTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)C=O)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Fluorination Process
The patent US9951023B2 describes a two-step synthesis starting with 5-chloro-1-alkyl-3-haloalkyl-1H-pyrazole-4-carbaldehyde. In the first step, fluorination replaces the chlorine atom at position 5 using metal fluorides (e.g., KF) or hydrogen fluoride (HF) derivatives. For instance, treatment of 5-chloro-1-methyl-3-(dichloromethyl)-1H-pyrazole-4-carbaldehyde with NEt3·3HF at 120°C for 8 hours yields the 5-fluoro analog. Subsequent chlorination of the aldehyde group or haloalkyl side chain may follow, though the target compound retains the aldehyde functionality.
Key Conditions :
Direct Fluorination of Aryl Groups
The dichloro-fluorophenyl moiety at position 3 is introduced via selective fluorination of a polychlorinated precursor. For example, 3-(2,4-dichlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes fluorination at the 5-position using HF-pyridine complexes, achieving >80% conversion under reflux conditions. This method avoids over-fluorination by carefully controlling stoichiometry (1.2–2.0 equivalents of HF per chlorine atom).
Pyrazole Core Construction via Cyclocondensation
The pyrazole ring is often assembled through cyclocondensation reactions, enabling precise placement of substituents.
1,3-Dipolar Cycloaddition
The PMC study demonstrates that 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones react with diazomethane to form pyrazole rings. Adapting this method, 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be synthesized via cycloaddition between a dichloro-fluorophenyl enone and an in situ-generated diazo compound. The reaction proceeds regioselectively at 0°C in anhydrous dichloromethane/diethyl ether, yielding the pyrazole core with the aldehyde group intact.
Typical Reaction Scheme :
-
Enone Preparation : 2,4-Dichloro-5-fluorophenyl propargyl alcohol → oxidation → enone.
-
Cycloaddition : Enone + diazomethane → pyrazole ring formation.
-
Aryl Substitution : Introduction of the 4-fluorophenyl group at position 1 via nucleophilic substitution.
Vilsmeier-Haack Formylation
Post-cyclocondensation, the aldehyde group at position 4 is introduced using the Vilsmeier-Haack reaction. Treatment of 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole with POCl3 and DMF at 0–5°C generates the formylated derivative in 70–85% yield. This method is favored for its scalability and mild conditions.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Cycloaddition
The position of substituents on the pyrazole ring is critical. Employing electron-deficient enones (e.g., those with dichloro-fluorophenyl groups) directs diazomethane addition to the β-carbon, ensuring correct regiochemistry.
Purification of Aldehyde Intermediates
Chromatographic separation often degrades aldehyde-containing compounds. Crystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity without decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro and fluorophenyl groups can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the 2,4-dichloro-5-fluorophenyl moiety exhibit notable antimicrobial properties. In a study conducted on derivatives of 2,4-dichloro-5-fluorophenyl, several compounds demonstrated effective antibacterial and antifungal activities. For instance, derivatives synthesized from 2,4-dichloro-5-fluorobenzoyl hydrazide showed promising results against various microbial strains .
Anticancer Potential
The pyrazole scaffold is known for its anticancer properties. Compounds similar to 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of pyrazole derivatives in targeting specific cancer pathways, leading to apoptosis in cancer cells .
Material Science Applications
Synthesis of Novel Materials
The compound has been utilized in the synthesis of novel materials with unique properties. For example, its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical strength. The addition of pyrazole derivatives has shown improvements in the thermal degradation temperatures of polymers .
Photophysical Properties
Research into the photophysical properties of pyrazole derivatives indicates potential applications in optoelectronic devices. The fluorescence properties of 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde make it a candidate for use in light-emitting diodes (LEDs) and solar cells .
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential as a pesticide. Studies have indicated that pyrazole-based compounds can act as effective insecticides and fungicides. Their mechanism often involves disruption of metabolic pathways in pests, leading to high efficacy even at low concentrations .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on synthesized pyrazole derivatives demonstrated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics against resistant strains of bacteria. This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Photophysical Properties
In a study focusing on the photophysical characteristics of pyrazole derivatives, it was found that modifications to the substituent groups significantly affected fluorescence intensity and wavelength emission. This opens avenues for developing advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction can occur through binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazole-4-carbaldehydes
1-(3-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₆H₈Cl₃FN₂O
- Key Differences : Replaces the 4-fluorophenyl group at the 1-position with a 3-chlorophenyl substituent.
- Impact : The substitution of fluorine with chlorine at the 1-position increases molecular weight (369.612 g/mol vs. 371.139 g/mol) and may alter electronic properties due to chlorine’s stronger electron-withdrawing effect. This could influence reactivity in nucleophilic addition reactions at the aldehyde group .
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₆H₁₀F₂N₂O
- Key Differences : Replaces the 2,4-dichloro-5-fluorophenyl group with a 3,5-difluorophenyl moiety and the 4-fluorophenyl group with a simple phenyl ring.
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₇H₁₀ClF₃N₂O
- Key Differences : Features a trifluoromethyl (-CF₃) group at the 3-position instead of a dichloro-fluorophenyl group.
- Impact : The -CF₃ group enhances lipophilicity, which may improve membrane permeability in biological systems compared to the dichloro-fluorophenyl substituent .
Bioactive Pyrazole-4-carbaldehyde Derivatives
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (31a)
- Key Differences : Incorporates a thiazole ring and a triazole moiety, absent in the target compound.
- Bioactivity : Shows inhibitory activity against cyclooxygenase (COX-1/COX-2), highlighting the role of heterocyclic extensions in enzyme targeting. The target compound’s simpler structure may lack this specificity but could be more synthetically accessible .
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Key Differences : Substitutes the dichloro-fluorophenyl group with a 4-fluorophenyl ring and adds an isopropylbenzyl group.
- Bioactivity: Exhibits potent antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis, suggesting that bulky alkyl substituents enhance antimicrobial properties. The target compound’s dichloro-fluorophenyl group may instead favor antifungal or anticancer activity due to increased electrophilicity .
Structural and Crystallographic Comparisons
- Isostructurality in Halogen-Substituted Analogs: Studies on compounds like 3-chlorocinnamic acid and 3-bromocinnamic acid reveal that even minor halogen changes (Cl → Br) can disrupt crystal packing. However, the target compound and its 3-chlorophenyl analog () likely share similar crystal structures due to conserved substitution patterns, facilitating predictable solid-state properties .
- Role of the Aldehyde Group : The aldehyde functionality in the target compound enables condensation reactions (e.g., formation of chalcone derivatives, as in ), a feature shared with analogs like 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde . However, steric hindrance from the dichloro-fluorophenyl group may slow reaction kinetics compared to less-substituted derivatives .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 371.139 | 190.18 | 350.727 |
| LogP (Predicted) | 4.2 | 2.1 | 4.8 |
| Water Solubility | Low | Moderate | Very Low |
| Bioactivity | Antifungal (inferred) | Limited | Antibacterial |
Key Observations :
- The target compound’s higher logP (4.2) compared to simpler analogs reflects enhanced lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Trifluoromethyl-substituted analogs exhibit superior antibacterial activity, while the dichloro-fluorophenyl group may prioritize antifungal or anticancer applications .
Biological Activity
3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 618101-65-8) is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by various studies and data.
Chemical Structure
The compound can be represented by the following linear formula:
It features a complex structure with multiple halogen substitutions that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have shown inhibitory effects on various cancer cell lines, including HeLa and A375. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | HeLa | 0.36 |
| Similar Pyrazole Derivative | A375 | 1.8 |
This data suggests that the compound may act as a potent inhibitor of cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been well-documented. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities. The presence of halogen atoms in the structure enhances these effects by increasing lipophilicity and altering membrane permeability.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that compounds with similar structures can reduce inflammation in animal models, suggesting that 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde may also possess these properties.
Case Study 1: Synthesis and Characterization
A study published in Acta Crystallographica detailed the synthesis of this compound via a reaction involving hydrazine hydrate and specific aldehydes under controlled conditions. The yield was reported at 93.5%, indicating efficient synthesis methods that can be replicated for further research into biological applications .
Case Study 2: Inhibitory Activity Against Monoamine Oxidase
Research has shown that pyrazole derivatives can inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter degradation. This inhibition is critical for developing treatments for neurological disorders such as depression and anxiety . The specific activity of 3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde against MAO warrants further investigation.
Q & A
Q. Example metrics :
| Parameter | Value |
|---|---|
| R factor | <0.05 |
| C-C bond precision | ±0.004 Å |
| Data/parameter ratio | >15 |
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
- Substituent variation : Synthesize analogs with modified halogens (e.g., Br instead of Cl) or alkyl groups (methyl, isopropyl) at the 3-position .
- Biological testing : Screen against target enzymes (e.g., COX-2, CYP450) to correlate substituents with inhibitory potency.
Q. SAR trends :
| Substituent (Position) | Activity Change | Reference |
|---|---|---|
| Cl → F (2,4-dichloro) | ↑ Lipophilicity, ↓ solubility | |
| Aldehyde → carboxylic acid | ↓ Membrane permeability |
(Advanced) What computational approaches predict this compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., EGFR kinase) using PDB ID 1M17. Focus on hydrogen bonds between the aldehyde and Lys721 .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns. Monitor RMSD (<2 Å) to validate pose retention .
- ADMET prediction (SwissADME) : High logP (~3.5) suggests moderate blood-brain barrier penetration but potential hepatotoxicity .
(Basic) How to analyze by-products during synthesis?
- LC-MS : Detect intermediates (e.g., hydrazone derivatives) with m/z [M+Na]⁺ = 420.1.
- TLC monitoring : Use silica gel GF₂₅₄ with ethyl acetate/hexane (3:7) to track reaction progress .
- Isolation : Column chromatography (SiO₂, gradient elution) separates by-products.
(Advanced) What strategies address low yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .
- Flow chemistry : Minimizes degradation of the aldehyde group via precise temperature control .
- Catalyst screening : Test Pd/C or Fe₃O₄ nanoparticles for Suzuki-Miyaura coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
